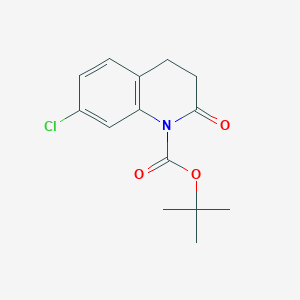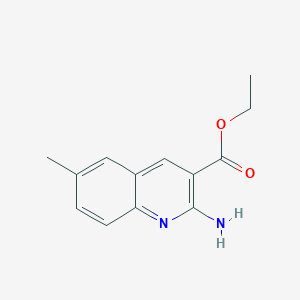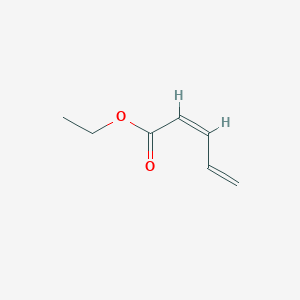![molecular formula C7H6BNO2S B13672186 Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
Benzo[d]isothiazol-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isothiazol-4-ylboronic acid is an organic compound with the molecular formula C7H6BNO2S. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions . This compound features a benzisothiazole ring fused with a boronic acid group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-4-ylboronic acid typically involves the reaction of benzisothiazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed borylation of benzisothiazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzisothiazole ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Benzo[d]isothiazol-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-4-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process facilitates the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis. The benzisothiazole ring can also interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[c]isothiazol-4-ylboronic acid
- Benzo[b]thiophene-2-boronic acid
- Isothiazole-4-boronic acid
Uniqueness
Benzo[d]isothiazol-4-ylboronic acid is unique due to the presence of both the benzisothiazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it a versatile intermediate in various chemical and biological applications .
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7-5(6)4-9-12-7/h1-4,10-11H |
InChI Key |
BHGYIBNNFGAOQU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=NSC2=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


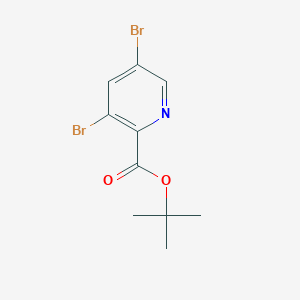
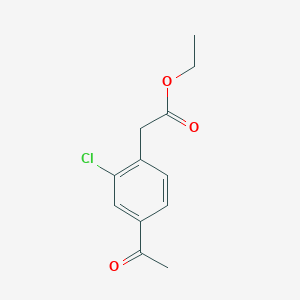


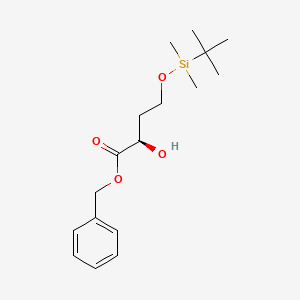
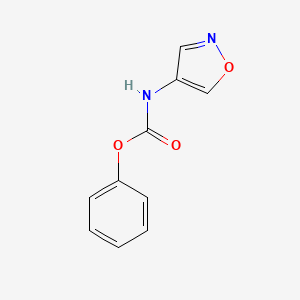

![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)

